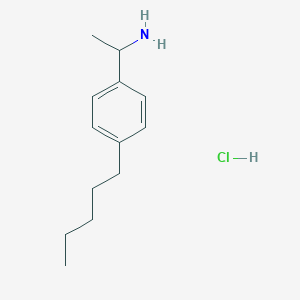
alpha-Methyl-4-n-pentylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentylphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This compound is known for its unique structure, which includes a pentyl group attached to a phenyl ring, further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(4-Pentylphenyl)ethanamine Hydrochloride typically involves several steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylbenzene.
Nitration and Reduction: The 4-pentylbenzene undergoes nitration to form 4-pentyl nitrobenzene, which is then reduced to 4-pentylaniline.
Análisis De Reacciones Químicas
1-(4-Pentylphenyl)ethanamine Hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form amines.
Aplicaciones Científicas De Investigación
1-(4-Pentylphenyl)ethanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Pentylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and targets are still under investigation, but its structure suggests potential activity similar to other phenylalkylamines .
Comparación Con Compuestos Similares
1-(4-Pentylphenyl)ethanamine Hydrochloride can be compared with similar compounds such as:
1-(4-Ethylphenyl)ethanamine Hydrochloride: This compound has an ethyl group instead of a pentyl group, leading to different chemical and biological properties.
1-(4-Butylphenyl)ethanamine Hydrochloride:
1-(4-Methylphenyl)ethanamine Hydrochloride: The methyl group in this compound results in distinct chemical behavior compared to the pentyl-substituted analog.
Propiedades
Número CAS |
175136-44-4 |
|---|---|
Fórmula molecular |
C13H22ClN |
Peso molecular |
227.77 g/mol |
Nombre IUPAC |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
Clave InChI |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















